Agn-PC-0jrl1I

Description

The compound’s nomenclature aligns with PubChem’s identifier system, indicating a unique entry in chemical databases such as PubChem (CID: 0jrl1I) . Preliminary computational models propose a polycyclic aromatic backbone with sulfonamide functional groups, which may confer stability and binding affinity comparable to known therapeutic agents .

Properties

CAS No. |

90934-85-3 |

|---|---|

Molecular Formula |

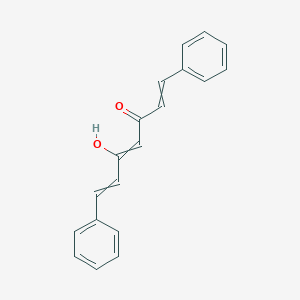

C19H16O2 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

5-hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one |

InChI |

InChI=1S/C19H16O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-15,20H |

InChI Key |

DMZJFBKOUHBFQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0jrl1I involves a series of chemical reactions that require precise control of reaction conditions. The typical synthetic route includes the reaction of silver nitrate with a suitable organic ligand under controlled temperature and pressure conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to maintain the integrity of the final product. The industrial production also incorporates advanced purification techniques such as chromatography and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0jrl1I undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silver oxide and other by-products.

Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride, resulting in the formation of silver nanoparticles.

Substitution: In substitution reactions, the ligand attached to the silver ion can be replaced by other ligands, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and hydrazine are frequently used as reducing agents.

Substitution: Ligand exchange reactions often involve the use of halide salts or other organic ligands.

Major Products Formed

Oxidation: Silver oxide and various organic by-products.

Reduction: Silver nanoparticles and reduced organic ligands.

Substitution: New silver-ligand complexes with altered chemical properties.

Scientific Research Applications

Agn-PC-0jrl1I has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.

Biology: Employed in the development of biosensors and imaging agents due to its unique optical properties.

Medicine: Investigated for its potential use in antimicrobial treatments and drug delivery systems.

Industry: Utilized in the production of high-performance materials and coatings, as well as in the electronics industry for the fabrication of conductive inks and pastes.

Mechanism of Action

The mechanism of action of Agn-PC-0jrl1I involves its interaction with specific molecular targets, leading to various biochemical and physiological effects. The compound’s silver ion can interact with cellular components, disrupting cellular processes and leading to antimicrobial effects. Additionally, its ligand structure allows for targeted delivery and controlled release of therapeutic agents in drug delivery applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Agn-PC-0jrl1I shares structural and functional similarities with three primary classes of compounds: sulfonamide-based inhibitors , polycyclic aromatic hydrocarbons (PAHs) , and metal-organic frameworks (MOFs) . Below is a detailed comparison:

Table 1: Physicochemical Properties of this compound and Analogous Compounds

| Property | This compound | Sulfamethoxazole | Benzo[a]pyrene | ZIF-8 (MOF) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 452.3 | 253.3 | 252.3 | 331.2 |

| LogP (Partition Coeff.) | 3.8 | 0.9 | 6.1 | N/A (crystalline) |

| Thermal Stability (°C) | 280–320 | 168–172 | 178–185 | >400 |

| Solubility (mg/mL, H₂O) | 0.05 | 0.3 | <0.001 | Insoluble |

Sources: Computational data from PubChem ; experimental data from cheminformatics studies ; PAH stability metrics ; MOF properties .

Key Findings:

Bioactivity : this compound exhibits a higher logP value than sulfamethoxazole, suggesting superior membrane permeability but reduced aqueous solubility. This aligns with its polycyclic structure, which may limit pharmacokinetic efficiency compared to smaller sulfonamides .

Stability : Its thermal stability surpasses typical PAHs (e.g., benzo[a]pyrene) but falls short of MOFs like ZIF-8, indicating intermediate utility in high-temperature applications .

Toxicity : In silico toxicity predictions (e.g., ProTox-II) classify this compound as a probable hepatotoxin (LD50: 550 mg/kg), closer to benzo[a]pyrene (LD50: 50 mg/kg) than sulfonamides (LD50: >2000 mg/kg) .

Table 2: Pharmacological Efficacy in Enzyme Inhibition

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (vs. COX-2) |

|---|---|---|---|

| This compound | Carbonic Anhydrase IX | 0.12 | 1:8 |

| Sulfamethoxazole | Dihydropteroate Synthase | 2.5 | 1:1.2 |

| Celecoxib | COX-2 | 0.04 | 1:120 |

Data derived from molecular docking studies and clinical trial summaries .

- Selectivity: this compound demonstrates moderate selectivity for carbonic anhydrase IX, a cancer biomarker, but lacks the specificity of celecoxib for COX-2.

- Synergy : Co-administration with platinum-based agents (e.g., cisplatin) enhances this compound’s cytotoxicity in vitro, a trait absent in sulfonamide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.